molecular formula C15H24N2O3 B12873003 2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

Cat. No.: B12873003
M. Wt: 280.36 g/mol
InChI Key: CKDIFLMYTPDDCV-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazol-5(2H)-one family, characterized by a five-membered heterocyclic core containing oxygen and nitrogen. Its structure includes a 2,5-dimethylpiperidine-1-carbonyl group and substituents (4-isopropyl, 3-methyl) that influence its physicochemical and biological properties. Isoxazolone derivatives are of interest due to their applications in agrochemicals, pharmaceuticals, and materials science.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-(2,5-dimethylpiperidine-1-carbonyl)-3-methyl-4-propan-2-yl-1,2-oxazol-5-one

InChI

InChI=1S/C15H24N2O3/c1-9(2)13-12(5)17(20-14(13)18)15(19)16-8-10(3)6-7-11(16)4/h9-11H,6-8H2,1-5H3

InChI Key

CKDIFLMYTPDDCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Introduction of Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.

    Incorporation of Substituents: The substituents, including the dimethyl and isopropyl groups, can be introduced through alkylation or acylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Isopropyl-3-methyl-2-(2-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one (CAS 706804-36-6)

Key Differences :

  • The target compound features 2,5-dimethylpiperidine , whereas the analog has 2-methylpiperidine . This additional methyl group increases steric bulk and lipophilicity.
  • Molecular weight: 280.36 (target) vs. 266.34 (analog) due to the extra methyl group .

Implications :

  • Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • The 2,5-dimethyl substitution could alter binding affinity in biological targets compared to the 2-methyl analog.
Table 1: Physical and Structural Comparison
Property Target Compound 2-Methylpiperidine Analog
Molecular Formula C₁₅H₂₄N₂O₃ C₁₄H₂₂N₂O₃
Molecular Weight 280.36 266.34
Piperidine Substituents 2,5-Dimethyl 2-Methyl
Core Structure Isoxazol-5(2H)-one Isoxazol-5(2H)-one

Functional Analogs: Imidazolinone Herbicides (Imazamox and Imazethapyr)

Imazamox and imazethapyr () are imidazolinone herbicides with pyridinecarboxylic acid substituents. While their core structure differs (imidazolinone vs. isoxazolone), they share similarities:

  • Common Features : Both classes incorporate nitrogen-rich heterocycles and hydrophobic substituents (e.g., isopropyl, ethyl).
  • Functional Role: Imidazolinones inhibit acetolactate synthase (ALS), a target in herbicide development. The target compound’s isoxazolone core may interact with similar enzymatic sites .
Table 2: Functional Comparison with Imidazolinones
Compound Core Structure Key Substituents Potential Application
Target Compound Isoxazol-5(2H)-one 2,5-Dimethylpiperidine, isopropyl Agrochemical candidate
Imazamox Imidazolinone Methoxymethyl-pyridine ALS inhibitor herbicide
Imazethapyr Imidazolinone Ethyl-pyridine ALS inhibitor herbicide

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